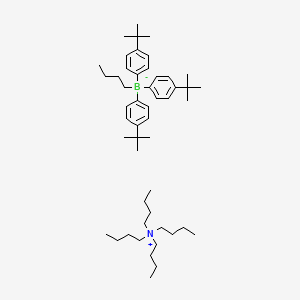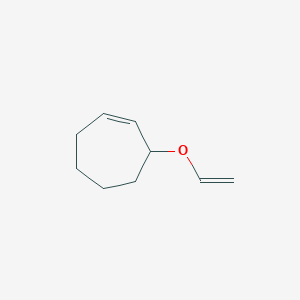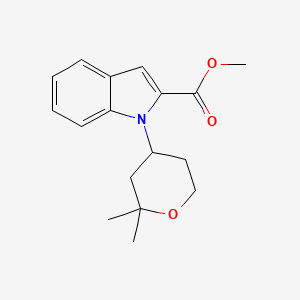
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is a chemical compound with the molecular formula C50H84BN. It is known for its unique structure, which includes a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This compound is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate typically involves the reaction of tetrabutylammonium bromide with butyl tris-(4-tert-butylphenyl)borate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, reaction control, and purification.
化学反应分析
Types of Reactions
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various borate esters, while reduction can produce different borohydride derivatives.
科学研究应用
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to interact with different substrates and reagents, facilitating specific chemical transformations.
相似化合物的比较
Similar Compounds
Tetrabutylammonium bromide: A common quaternary ammonium salt used in phase-transfer catalysis.
Butyl tris-(4-tert-butylphenyl)borate: A related borate compound with similar structural features.
Uniqueness
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is unique due to its combination of a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This combination imparts specific properties, such as enhanced stability and reactivity, making it valuable for various applications.
属性
CAS 编号 |
189947-86-2 |
|---|---|
分子式 |
C50H84BN |
分子量 |
710.0 g/mol |
IUPAC 名称 |
butyl-tris(4-tert-butylphenyl)boranuide;tetrabutylazanium |
InChI |
InChI=1S/C34H48B.C16H36N/c1-11-12-25-35(29-19-13-26(14-20-29)32(2,3)4,30-21-15-27(16-22-30)33(5,6)7)31-23-17-28(18-24-31)34(8,9)10;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13-24H,11-12,25H2,1-10H3;5-16H2,1-4H3/q-1;+1 |
InChI 键 |
DVFYERJSRJAZMC-UHFFFAOYSA-N |
规范 SMILES |
[B-](CCCC)(C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)

![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)




![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)

